2-[1-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported . The target products were obtained with 55–92% yields in relatively short reaction times .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization have been reported .Future Directions
The design and development of new drugs with potential antimicrobial activity are needed. The best practice to develop new molecules is modification of the structure of the existing drug molecules . Therefore, future research could focus on the modification of the structure of “[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone” to improve its potential therapeutic effects.
Properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-13-11-17(23-19(22-13)14-8-9-14)21(26)25-10-4-5-15(12-25)20-24-16-6-2-3-7-18(16)27-20/h2-3,6-7,11,14-15H,4-5,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUJTPWICXXPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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